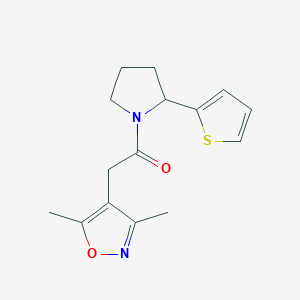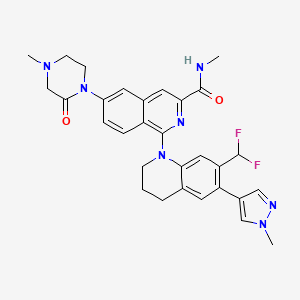
Indoluidin E
Übersicht
Beschreibung
Indoluidin E is a natural product that has been isolated from various marine organisms, including sponges and tunicates. It is a complex molecule that has been found to have several interesting biological properties, including anti-cancer and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
DHODH Inhibition and Cancer Treatment
Indoluidin E, along with its parent compound indoluidin D, has been shown to inhibit the activity of DHODH, an enzyme vital in de novo pyrimidine biosynthesis. This inhibition has been linked to the suppression of cancer cell growth, including in various types of cancer cells. This compound was also effective in suppressing tumor growth in a murine lung cancer xenograft model. The study highlights the potential of this compound as a selective inhibitor of DHODH, contributing to its anti-cancer properties (Kawatani et al., 2021).
Synthesis and Functionalization of Indoles
Although not directly mentioning this compound, research into the synthesis and functionalization of indoles, a category to which this compound belongs, is significant. This research has explored various methods for synthesizing indoles, which are key structural components in numerous biologically active compounds. The study provides a foundational understanding of the chemical processes that could be applied to the development and manipulation of compounds like this compound (Cacchi & Fabrizi, 2005).
Indole Derivatives in Antimicrobial and Anti-diabetic Screening
Indole derivatives, closely related to this compound, have been investigated for their antimicrobial and anti-diabetic properties. These studies explore the broad potential of indole-based compounds in various therapeutic applications, which could inform future research into the applications of this compound (Ramya et al., 2017).
Eigenschaften
IUPAC Name |
5-butyl-N-[(2R)-3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c1-3-4-7-20-12-15-25(29-17-20)27(33)32-26(28(34)31-22-13-10-19(2)11-14-22)16-21-18-30-24-9-6-5-8-23(21)24/h5-6,8-15,17-18,26,30H,3-4,7,16H2,1-2H3,(H,31,34)(H,32,33)/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGIZQZXRULEPS-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CN=C(C=C1)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-methylphenyl)-5-oxo-2-thiophen-2-ylpyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7453554.png)
![4-acetyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7453555.png)
![2-[1-[[5-(4-Tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B7453557.png)

![6-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7453568.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-morpholin-4-yl-2-phenylethanone](/img/structure/B7453582.png)
![N-(2,6-dimethylphenyl)-2-[[2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7453588.png)
![(E)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B7453599.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide](/img/structure/B7453603.png)
![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453627.png)
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylacetamide](/img/structure/B7453644.png)

